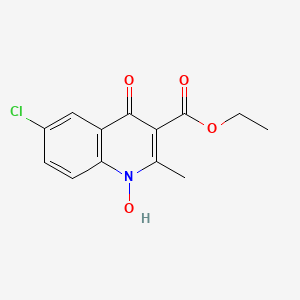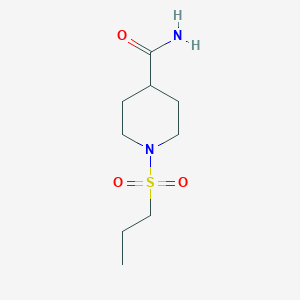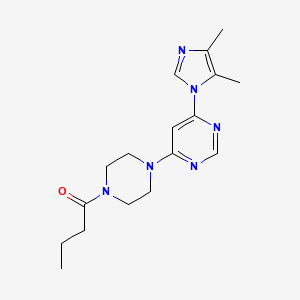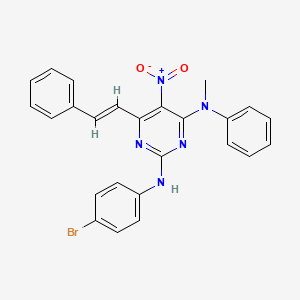
ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate, also known as ethyl 6-chloro-1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate, is a synthetic compound that belongs to the quinolone family. It has been widely studied for its potential applications in medicinal chemistry, particularly in the development of new antibiotics and anticancer agents. In
Scientific Research Applications
Ethyl 6-chloro-1-hydroxy-2-methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antibacterial activity against a wide range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa. It has also been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 6-chloro-1-hydroxy-2-mthis compound-4-oxo-1,4-dihydro-3-quinolinecarboxylate is not fully understood. It is believed to inhibit bacterial DNA synthesis by binding to the DNA gyrase enzyme, which is essential for bacterial DNA replication. It is also thought to induce apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
Ethyl 6-chloro-1-hydroxy-2-mthis compound-4-oxo-1,4-dihydro-3-quinolinecarboxylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce bacterial growth and biofilm formation, as well as inhibit cancer cell proliferation and induce cell cycle arrest. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 6-chloro-1-hydroxy-2-mthis compound-4-oxo-1,4-dihydro-3-quinolinecarboxylate in lab experiments is its broad-spectrum antibacterial activity, which makes it a potentially useful tool for studying bacterial infections. Its anticancer activity also makes it a promising candidate for cancer research. However, its potential toxicity and limited solubility in aqueous solutions may pose challenges for some experiments.
Future Directions
There are many potential future directions for research on ethyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate 6-chloro-1-hydroxy-2-mthis compound-4-oxo-1,4-dihydro-3-quinolinecarboxylate. One area of focus could be the development of new derivatives with enhanced antibacterial or anticancer activity. Another area of interest could be the investigation of its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease or neurodegenerative disorders. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential drug targets.
Synthesis Methods
Ethyl 6-chloro-1-hydroxy-2-methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylate-4-oxo-1,4-dihydro-3-quinolinecarboxylate can be synthesized through a multistep process from commercially available starting materials. One of the most common synthesis methods involves the condensation of 2-amino-4-chloro-6-methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydro-3-quinolinecarboxylatepyridine with this compound acetoacetate in the presence of a base, followed by cyclization and chlorination to yield the final product.
properties
IUPAC Name |
ethyl 6-chloro-1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)11-7(2)15(18)10-5-4-8(14)6-9(10)12(11)16/h4-6,18H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPVXHKSSIFFCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C(C1=O)C=C(C=C2)Cl)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-[2-(3-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]-4-piperidinyl}methanesulfonamide](/img/structure/B5341201.png)
![4-[(2-isopropyl-4-pyrimidinyl)methyl]-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5341202.png)


![1-{4-[4-(2,3-difluorobenzoyl)-1-piperazinyl]-3-fluorophenyl}-1-butanone](/img/structure/B5341223.png)
![1-[(4-cyclobutyl-6-methylpyrimidin-2-yl)amino]butan-2-ol](/img/structure/B5341225.png)
![3-[5-(2-naphthyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5341239.png)

![2-[(2-chloro-6-fluorobenzyl)amino]-1-butanol hydrochloride](/img/structure/B5341246.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-(2-hydroxyethyl)-N-methylacetamide](/img/structure/B5341261.png)

![N-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B5341291.png)
